Octanoyl carnitine hydrochloride; Octanoyl-dl-carnitine hydrochloride
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Overview
Description
rac Octanoyl Carnitine Chloride: is a medium-chain fatty acid ester of carnitine. It is composed of octanoic acid, an eight-carbon saturated fatty acid, covalently linked to carnitine. This compound is frequently used as a substrate for fatty acid oxidation in mitochondrial preparations .
Preparation Methods
Synthetic Routes and Reaction Conditions: rac Octanoyl Carnitine Chloride is synthesized by the esterification of octanoic acid with carnitine. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond between octanoic acid and carnitine .
Industrial Production Methods: In industrial settings, the production of rac Octanoyl Carnitine Chloride involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: rac Octanoyl Carnitine Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of rac Octanoyl Carnitine Chloride .
Scientific Research Applications
rac Octanoyl Carnitine Chloride has extensive applications in scientific research, including:
Chemistry: Used as a substrate in studies of fatty acid oxidation and metabolism.
Biology: Applied in mitochondrial preparations to study the biochemical and physiological effects of fatty acid oxidation.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and energy production.
Industry: Utilized in the production of various biochemical reagents and as an intermediate in lipid metabolism studies
Mechanism of Action
rac Octanoyl Carnitine Chloride exerts its effects by participating in the transport of fatty acids into the mitochondria for subsequent β-oxidation. This process involves the esterification of carnitine to form acylcarnitine derivatives, which are then transported into the mitochondria. The compound interacts with various molecular targets and pathways involved in fatty acid metabolism and energy production .
Comparison with Similar Compounds
Acetylcarnitine Chloride: A short-chain acylcarnitine with similar functions in fatty acid metabolism.
Palmitoylcarnitine Chloride: A long-chain acylcarnitine involved in the transport of long-chain fatty acids.
Butyrylcarnitine Chloride: Another short-chain acylcarnitine with roles in fatty acid oxidation.
Uniqueness: rac Octanoyl Carnitine Chloride is unique due to its medium-chain length, which allows it to be used as a model compound in studies of medium-chain fatty acid metabolism. Its specific interactions with mitochondrial enzymes and pathways make it a valuable tool in biochemical and physiological research .
Properties
Molecular Formula |
C14H28ClNO4 |
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Molecular Weight |
309.83 g/mol |
IUPAC Name |
(2-carboxy-2-octanoyloxyethyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C14H27NO4.ClH/c1-5-6-7-8-9-10-13(16)19-12(14(17)18)11-15(2,3)4;/h12H,5-11H2,1-4H3;1H |
InChI Key |
KDZSYROVSMXOPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(C[N+](C)(C)C)C(=O)O.[Cl-] |
Origin of Product |
United States |
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